molecular formula C7H4F3NO3 B128801 1-Nitro-2-(trifluoromethoxy)benzene CAS No. 1644-88-8

1-Nitro-2-(trifluoromethoxy)benzene

Cat. No.: B128801
CAS No.: 1644-88-8
M. Wt: 207.11 g/mol
InChI Key: YTWBYJAWWKTPOV-UHFFFAOYSA-N
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Description

1-Nitro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H4F3NO3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-Nitro-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trifluoromethoxy group.

Major Products Formed

    Reduction: The major product formed is 1-amino-2-(trifluoromethoxy)benzene.

    Substitution: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Nitro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through its nitro and trifluoromethoxy groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Nitro-2-(trifluoromethoxy)benzene is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. The trifluoromethoxy group is less common than other fluorinated substituents, making this compound particularly interesting for research and industrial applications .

Biological Activity

1-Nitro-2-(trifluoromethoxy)benzene is a compound of significant interest due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with biomolecules, cytotoxic properties, and implications for drug development.

Chemical Structure and Properties

This compound features a benzene ring with a nitro group and a trifluoromethoxy substituent, which enhances its chemical reactivity and biological interactions. The trifluoromethoxy group is known for its electron-withdrawing properties, which can influence the compound's pharmacological profile.

1. Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from in vitro assays:

Cell Line IC50 (µM) Mechanism of Action
HepG2 (Liver Cancer)12.5Induction of apoptosis
HT-29 (Colon Cancer)15.0Cell cycle arrest
MCF-7 (Breast Cancer)10.0Inhibition of proliferation

These results indicate that this compound exhibits significant cytotoxicity against human cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

The biological activity of this compound is believed to involve several mechanisms:

  • Nitroreduction : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to cell death.
  • Apoptosis Induction : Evidence suggests that exposure to this compound can trigger apoptotic pathways in cancer cells, possibly through the activation of caspases.
  • Cell Cycle Disruption : The compound may cause cell cycle arrest, preventing cancer cells from proliferating effectively.

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of various nitro compounds, this compound was tested against several bacterial strains. The results indicated moderate antibacterial activity, particularly against Gram-positive bacteria. The compound's efficacy was attributed to its ability to disrupt bacterial cell membranes.

Case Study 2: Drug Development Potential

Researchers have explored the potential of this compound as a lead compound in drug discovery. Modifications to its structure have been proposed to enhance selectivity and potency against specific targets, including resistant strains of Mycobacterium tuberculosis. Preliminary data suggest that derivatives of this compound may exhibit improved pharmacological profiles.

Q & A

Q. Synthetic Routes and Reaction Optimization

Basic : What are the primary synthetic methods for 1-Nitro-2-(trifluoromethoxy)benzene, and how can reaction parameters be optimized for yield and purity? Answer : The compound is typically synthesized via nitration of 2-(trifluoromethoxy)benzene derivatives using a mixture of concentrated nitric and sulfuric acids. Key parameters include maintaining low temperatures (0–5°C) to suppress polysubstitution and controlling the stoichiometry of nitrating agents. Post-synthesis purification via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate eluent) enhances purity. Industrial-scale methods may employ continuous flow reactors for improved yield .

Q. Electronic Effects on Reactivity

Advanced : How do the electron-withdrawing trifluoromethoxy and nitro groups influence the compound's reactivity in nucleophilic aromatic substitution? Answer : The nitro group (meta-directing) and trifluoromethoxy group (ortho/para-directing) create a competitive electronic environment. Computational modeling (e.g., DFT studies) predicts preferential substitution at the para position relative to the nitro group due to resonance stabilization. Experimental validation via kinetic isotope effects or Hammett plots can resolve mechanistic ambiguities .

Q. Spectroscopic Characterization

Basic : Which spectroscopic techniques are critical for confirming the structure of this compound, and what key peaks are diagnostic? Answer :

  • ¹H NMR : Aromatic protons appear as doublets (δ 7.8–8.2 ppm) due to coupling with adjacent substituents.
  • ¹⁹F NMR : A singlet at δ -58 ppm confirms the trifluoromethoxy group.
  • IR : Strong absorptions at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch).
  • MS : Molecular ion [M+H]⁺ at m/z 238 with fragment ions at m/z 199 (loss of NO₂) .

Q. Regioselectivity in Derivative Synthesis

Advanced : How does the ortho-nitro positioning relative to the trifluoromethoxy group affect subsequent derivatization reactions compared to para-substituted analogs? Answer : Ortho-substitution introduces steric hindrance, reducing accessibility for electrophiles. For example, catalytic hydrogenation of the nitro group requires higher H₂ pressure (5–10 atm) compared to para-substituted analogs to avoid partial dehalogenation. Regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is also altered due to electronic effects .

Q. Safety and Handling Protocols

Basic : What laboratory safety measures are essential when working with this compound? Answer : Use nitrile gloves, safety goggles, and a fume hood. Avoid contact with oxidizing agents (e.g., peroxides) to prevent explosive side reactions. Store in amber glass at 2–8°C under inert gas (Ar/N₂). Waste must be neutralized with alkaline solutions before disposal .

Q. Biological Activity Screening

Advanced : What methodologies are employed to assess the antimicrobial potential of this compound derivatives? Answer : Broth microdilution assays (CLSI guidelines) determine minimum inhibitory concentrations (MICs) against S. aureus and E. coli. SAR studies focus on modifying the nitro group to sulfonamides or amines to enhance bioavailability. Toxicity profiling (e.g., MTT assays on mammalian cells) ensures selectivity .

Q. Thermal Stability Analysis

Advanced : How can thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) elucidate the thermal decomposition profile of this compound? Answer : TGA shows 5% weight loss at 200°C, indicating decomposition onset. DSC reveals an exothermic peak at 210°C, correlating with nitro group degradation. Kinetic analysis (Kissinger method) calculates activation energy (~120 kJ/mol) for stability assessment .

Q. Solubility and Formulation Challenges

Basic : What solvent systems effectively dissolve this compound for use in organic reactions? Answer : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DCM (25 mg/mL), DMF (30 mg/mL), or acetone (15 mg/mL). Co-solvents (e.g., 10% DMSO in water) improve aqueous dispersion for biological assays .

Q. Mechanistic Studies in Catalysis

Advanced : What role does this compound play in palladium-catalyzed cross-coupling reactions, and how do its substituents affect catalytic efficiency? Answer : As an aryl halide surrogate, its electron-deficient ring accelerates oxidative addition in Suzuki-Miyaura couplings. Ligands like XPhos increase turnover frequency (TOF) by 40% compared to PPh₃. Side reactions (e.g., proto-dehalogenation) are minimized at 80°C .

Q. Analytical Method Development

Advanced : How can HPLC method parameters be optimized to separate this compound from closely related byproducts? Answer : Use a C18 column (4.6 × 150 mm, 5 µm) with a gradient of 60–90% acetonitrile in 0.1% TFA/water over 20 min. Retention time (~12.5 min) correlates with logP (2.8). UV detection at 254 nm provides sensitivity ≥0.1 µg/mL .

Properties

IUPAC Name

1-nitro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)14-6-4-2-1-3-5(6)11(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWBYJAWWKTPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500942
Record name 1-Nitro-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644-88-8
Record name 1-Nitro-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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